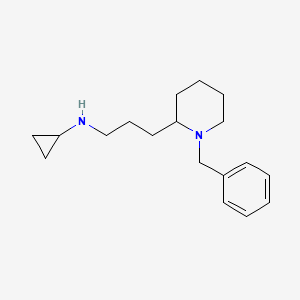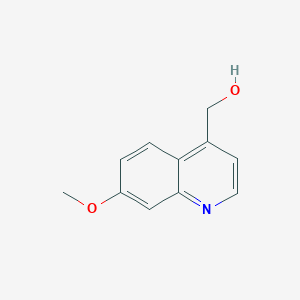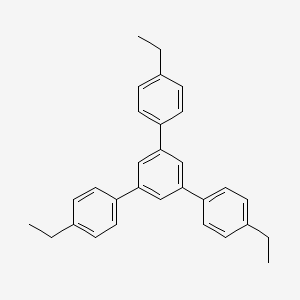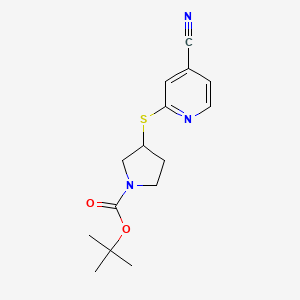
2'-Deoxy-5-(2,2-dicyanoethenyl)uridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is a modified nucleoside analog derived from uridine This compound is characterized by the presence of a dicyanoethenyl group at the 5-position of the uridine base
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine typically involves the modification of 2’-deoxyuridine. One common method includes the introduction of the dicyanoethenyl group through a nucleophilic substitution reaction. The reaction conditions often involve the use of a suitable base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
While specific industrial production methods for 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the dicyanoethenyl group to other functional groups.
Substitution: The dicyanoethenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uracil derivatives, while reduction could produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Medicine: Its ability to incorporate into DNA and RNA makes it a useful tool in studying cellular processes and developing therapeutic agents.
Industry: The compound’s unique properties are explored for use in diagnostic assays and as a molecular probe in various biochemical applications.
Mecanismo De Acción
The mechanism of action of 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine involves its incorporation into nucleic acids. Once incorporated, it can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. This disruption can trigger cell death in rapidly dividing cells, making it a potential candidate for anticancer therapies. The compound may also inhibit viral replication by interfering with viral nucleic acid synthesis .
Comparación Con Compuestos Similares
Similar Compounds
2’-Deoxyuridine: A precursor to 2’-Deoxy-5-(2,2-dicyanoethenyl)uridine, used in similar research applications.
5-Ethynyl-2’-deoxyuridine (EdU): Another nucleoside analog used in DNA synthesis studies and cell proliferation assays.
Uniqueness
2’-Deoxy-5-(2,2-dicyanoethenyl)uridine is unique due to the presence of the dicyanoethenyl group, which imparts distinct chemical and biological properties. This modification enhances its potential as a therapeutic agent by increasing its ability to interfere with nucleic acid metabolism and its stability in biological systems.
Propiedades
Número CAS |
911843-42-0 |
|---|---|
Fórmula molecular |
C13H12N4O5 |
Peso molecular |
304.26 g/mol |
Nombre IUPAC |
2-[[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C13H12N4O5/c14-3-7(4-15)1-8-5-17(13(21)16-12(8)20)11-2-9(19)10(6-18)22-11/h1,5,9-11,18-19H,2,6H2,(H,16,20,21)/t9-,10+,11+/m0/s1 |
Clave InChI |
WPDYXZGTBMXTTC-HBNTYKKESA-N |
SMILES isomérico |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |
SMILES canónico |
C1C(C(OC1N2C=C(C(=O)NC2=O)C=C(C#N)C#N)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![2-(Carboxymethyl)-2-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B13960181.png)
